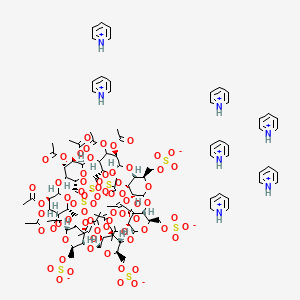

![molecular formula C₁₇H₂₇NO₅ B1141110 (1S,8S,9R)-11-(2-hydroxyethyl)-1,5,9-trimethyl-14,15,16-trioxa-11-azatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one CAS No. 255731-00-1](/img/structure/B1141110.png)

(1S,8S,9R)-11-(2-hydroxyethyl)-1,5,9-trimethyl-14,15,16-trioxa-11-azatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(1S,8S,9R)-11-(2-hydroxyethyl)-1,5,9-trimethyl-14,15,16-trioxa-11-azatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one, also known as (1S,8S,9R)-11-(2-hydroxyethyl)-1,5,9-trimethyl-14,15,16-trioxa-11-azatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one, is a useful research compound. Its molecular formula is C₁₇H₂₇NO₅ and its molecular weight is 325.4. The purity is usually 95%.

BenchChem offers high-quality (1S,8S,9R)-11-(2-hydroxyethyl)-1,5,9-trimethyl-14,15,16-trioxa-11-azatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1S,8S,9R)-11-(2-hydroxyethyl)-1,5,9-trimethyl-14,15,16-trioxa-11-azatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Mineral Processing

N-(2-Hydroxyethyl)-11-azaartemisinin: has been utilized in the field of mineral processing, particularly in the flotation separation of minerals. It acts as a collector for the reverse cationic flotation separation of apatite from quartz. The compound’s adsorption mechanisms on mineral surfaces have been studied, revealing that its adsorption onto quartz surface is stronger than that onto apatite surface, mainly due to electrostatic force and hydrogen bonding .

Carbon Capture

In the context of carbon capture, N-(2-Hydroxyethyl)-11-azaartemisinin derivatives like N-(2-Hydroxyethyl) piperazine have shown potential in amine scrubbing techniques. These derivatives exhibit good mutual solubility in aqueous solutions, low melting points, and high boiling points, making them suitable for capturing CO2. The solubility of CO2 in these solutions has been determined, and thermodynamic models have been developed to predict the CO2 cyclic capacity, speciation with loading, and heat of reaction for the CO2 capture system .

Radical Generation

The compound has been used to generate free radicals at a controlled and constant rate for specific durations and at specific sites. This is essential for studying the dynamics of oxidation and antioxidation, which has implications in various fields including biochemistry and materials science.

Nanoparticle Synthesis

N-(2-Hydroxyethyl)-11-azaartemisinin: has been involved in the synthesis of nanoparticles. For instance, it has been used in the synthesis of poly[(N-2-hydroxyethyl)aniline] nanoparticles, which have applications in modern electronics due to their electrical properties. These nanoparticles exhibit conductivity that strongly depends on temperature and alternating current frequency .

Water Treatment

Phosphonates, which include derivatives of N-(2-Hydroxyethyl)-11-azaartemisinin , are used in water treatment formulations. They serve as multi-functional metal ion control agents, addressing problems encountered in the use of water. Their applications extend to cooling water, boiler water, detergents, cleaners, oil fields, pulp and paper, reverse osmosis, and swimming pools .

Organic Synthesis

The compound has been employed in organic synthesis, particularly in the synthesis of 2-oxazolines. A method has been reported that promotes dehydrative cyclization of N-(2-Hydroxyethyl)amides to synthesize 2-oxazolines, which are valuable intermediates in the production of various pharmaceuticals and fine chemicals .

特性

IUPAC Name |

(1S,9R)-11-(2-hydroxyethyl)-1,5,9-trimethyl-14,15,16-trioxa-11-azatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27NO5/c1-10-4-5-13-11(2)14(20)18(8-9-19)15-17(13)12(10)6-7-16(3,21-15)22-23-17/h10-13,15,19H,4-9H2,1-3H3/t10?,11-,12?,13?,15?,16+,17?/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXNUXFXHWUZMGM-MWQYCMEXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C(C(=O)N(C3C24C1CCC(O3)(OO4)C)CCO)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C2CCC(C3C24C(N(C1=O)CCO)O[C@](CC3)(OO4)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1S,8S,9R)-11-(2-hydroxyethyl)-1,5,9-trimethyl-14,15,16-trioxa-11-azatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

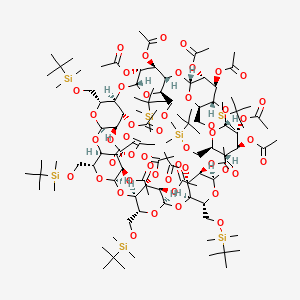

![methyl (3S,4S,5S,6S)-3,4,5-triacetyloxy-6-[3-acetyloxy-5-[2-(4-acetyloxyphenyl)ethenyl]phenoxy]oxane-2-carboxylate](/img/structure/B1141030.png)

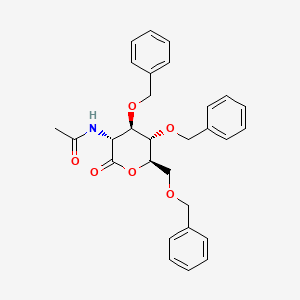

![(3S,4S)-3-Hexyl-4-[(2S)-2-[[tris(1-methylethyl)silyl]oxy]tridecyl]-2-oxetanone](/img/structure/B1141040.png)